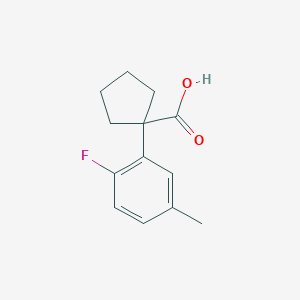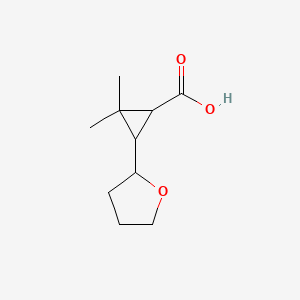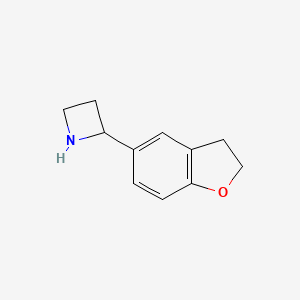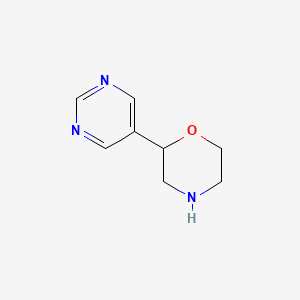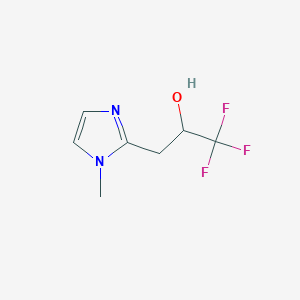
(6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride is a chemical compound with the molecular formula C6H11ClO4S. It is known for its utility in various chemical reactions and applications in scientific research. This compound is characterized by the presence of a dioxane ring substituted with a methyl group and a methanesulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride typically involves the reaction of 6-methyl-1,4-dioxane-2-methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride, depending on the desired transformation.
Major Products Formed
The major products formed from nucleophilic substitution reactions include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used .
Scientific Research Applications
(6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride: Similar structure but with a different position of the methyl group.
Methanesulfonylchloride: Lacks the dioxane ring and is a simpler sulfonyl chloride compound.
Uniqueness
(6-Methyl-1,4-dioxan-2-yl)methanesulfonylchloride is unique due to the presence of the dioxane ring, which imparts specific steric and electronic properties that influence its reactivity and applications. The methyl group on the dioxane ring also affects the compound’s chemical behavior compared to its analogs .
Properties
Molecular Formula |
C6H11ClO4S |
|---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
(6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H11ClO4S/c1-5-2-10-3-6(11-5)4-12(7,8)9/h5-6H,2-4H2,1H3 |
InChI Key |
GSSLMXCQEJUKEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(O1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




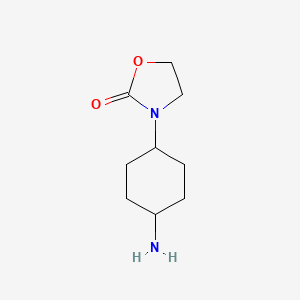

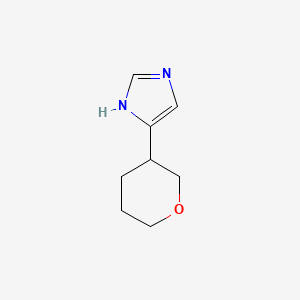

![3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoicacidhydrochloride](/img/structure/B13527215.png)
